3-(N-p-Chlorophenylformimidoyl)indole
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Overview
Description
3-(N-p-Chlorophenylformimidoyl)indole is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-(N-p-Chlorophenylformimidoyl)indole typically involves the reaction of indole with p-chlorobenzaldehyde under specific conditions. One common method includes the use of a catalyst such as palladium to facilitate the reaction. The reaction is carried out in an organic solvent like methanol or ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(N-p-Chlorophenylformimidoyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-(N-p-Chlorophenylformimidoyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(N-p-Chlorophenylformimidoyl)indole involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(N-p-Chlorophenylformimidoyl)indole can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties and neuroprotective effects.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Diindolylmethane: Studied for its potential in cancer prevention and treatment.
These compounds share a common indole core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound in its applications and effects.
Properties
CAS No. |
22394-33-8 |
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Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H11ClN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H |
InChI Key |
OOQDVATVUWHSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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